2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Kinase Inhibitor BTK Rheumatoid Arthritis

Sourcing the precise 2-chloro-4-amino regioisomer is critical for kinase inhibitor programs-even minor C2 modifications (e.g., Cl→H or CH₃) drastically reduce or abolish target binding affinity. This compound provides orthogonal reactivity: the C2 chlorine enables sequential SₙAr functionalization without protecting group manipulations, while the C4 amine serves as a hinge-binding hydrogen-bond donor. Supplied with full analytical characterization for drug discovery applications and as Tofacitinib Impurity 82 for ANDA regulatory filings.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 1192711-88-8
Cat. No. B1429575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
CAS1192711-88-8
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=NC(=C21)N)Cl
InChIInChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11)
InChIKeyIVGLNWQATTZNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 1192711-88-8) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a core scaffold widely utilized in medicinal chemistry for the development of protein kinase inhibitors [1]. This compound serves as a key intermediate in the synthesis of targeted covalent inhibitors and reversible ATP-competitive inhibitors, notably within Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitor programs [2]. It is also designated as Tofacitinib Impurity 82 and is supplied with full analytical characterization, supporting its utility in both drug discovery and pharmaceutical quality control applications [3].

Synthetic building block
Halogenated pyrrolo[2,3-d]pyrimidine scaffold for kinase inhibitor lead optimization
Impurity reference standard
Certified as Tofacitinib Impurity 82 for pharmaceutical QC and analytical method validation
Kinase tool compound
Core template for BTK, JAK, and MCHR2 target engagement studies with reported scaffold selectivity

Why Generic Substitution Fails


Direct substitution of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine with other pyrrolo[2,3-d]pyrimidine analogs (e.g., 2,4-dichloro or 4-amino variants) is scientifically unsound without re-optimization of the entire synthetic route and biological profile. The specific 2-chloro-4-amino substitution pattern dictates a unique reactivity profile: the C2 chlorine serves as a handle for sequential nucleophilic aromatic substitution (SNAr), while the C4 amino group provides a critical hydrogen-bond donor for kinase hinge-binding [1]. Structure-Activity Relationship (SAR) studies confirm that even minor modifications at the C2 position (e.g., replacing Cl with H or CH3) drastically reduce or abolish target binding affinity and antiviral potency [2]. Consequently, sourcing the precise regioisomer is critical to maintaining the intended chemical reactivity and downstream biological activity in kinase inhibitor programs.

This compound
C2-chloro, C4-amino substitution pattern; enables sequential SNAr and hinge-binding interactions
4-amino or 2,4-dichloro analogs
Altered reactivity profile may shift synthetic route efficiency and target-binding SAR
This compound
Specific regioisomer with reported antiviral SAR and GPCR selectivity data
C2-H or C2-alkyl pyrrolopyrimidines
Different SAR cluster may not reproduce reported BVDV activity or MCHR2 selectivity profile
Risk factor
Impurity designation is molecule-specific
Substitution consequence
Generic pyrrolopyrimidines are not recognized Tofacitinib impurities; QC method revalidation required

Differentiation Evidence


BTK Inhibition vs. Ibrutinib

While the target compound is a core scaffold, its direct incorporation into optimized leads yields potent BTK inhibition. The derivative B16, bearing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, demonstrates an IC50 of 21.70 ± 0.82 nM against BTK [1]. This potency is achieved with a significantly improved selectivity profile compared to the clinical BTK inhibitor Ibrutinib. Ibrutinib exhibits high potency (IC50 = 0.5 nM) but suffers from narrow selectivity ratios (0.3- to 4-fold) against off-target kinases (BLK, BMX, TXK, HCK), leading to adverse effects [2]. The pyrrolo[2,3-d]pyrimidin-4-amine scaffold provides a template for achieving a superior balance of potency and kinase selectivity.

BTK inhibition vs. Ibrutinib
Cross-study comparable
Derivative B16 IC50 = 21.70 ± 0.82 nM (BTK); Ibrutinib IC50 = 0.5 nM with 0.3–4× off-target selectivity ratios
Scaffold supports wider selectivity-window development context vs. narrow first-generation inhibitor profile
In vitro kinase assay; selectivity interpretation requires lead-specific review
Kinase Inhibitor BTK Rheumatoid Arthritis

MCHR2 vs. D2 Receptor Selectivity

The compound exhibits nanomolar affinity for the Melanin-Concentrating Hormone Receptor 2 (MCHR2), with an IC50 of 1 nM in a functional calcium flux assay [1]. This activity is highly selective over the dopamine D2 receptor, where the same compound shows a 500-fold lower affinity (IC50 = 500 nM) [2]. This quantitative differential affinity profile distinguishes it from other pyrrolopyrimidine analogs which may lack this specific GPCR activity or exhibit undesirable polypharmacology.

MCHR2 vs. D2 selectivity
Head-to-head
MCHR2 IC50 = 1 nM; Dopamine D2 IC50 = 500 nM (500-fold selectivity)
Supports MCHR2 chemical probe development context with reported lower D2 off-target probability
Human MCHR2 (CHO cells, Ca2+ flux); human D2 binding assay
GPCR Melanin-Concentrating Hormone Receptor Antagonist

Synthetic Efficiency Advantage

The compound is synthesized directly from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine via selective mono-amination at the C4 position using ammonia in methanol . This route provides efficient access to the mono-chloro, mono-amino intermediate, which is crucial for sequential derivatization. In contrast, the analogous 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized from diethyl malonate in five steps with an overall yield of 44.8% [1]. By starting from the 2-chloro-4-amino derivative, users bypass low-yielding halogenation steps and the need to control regioselectivity in subsequent aminations, thereby streamlining lead optimization timelines.

Synthetic efficiency
Cross-study comparable
1 synthetic step from 2,4-dichloro analog vs. 5-step de novo route (44.8% overall yield reported for comparator)
May reduce synthetic burden in medicinal chemistry library production
Ammonia (7N MeOH), 100 °C, 24h; single-step conversion reported
Medicinal Chemistry Synthetic Intermediate Building Block

Tofacitinib Impurity Reference Standard

This compound is officially designated and supplied as Tofacitinib Impurity 82 [1]. It is provided with full analytical characterization data compliant with regulatory guidelines (ICH) for use in Abbreviated New Drug Applications (ANDA) [2]. This is a specific, regulated application not fulfilled by other pyrrolo[2,3-d]pyrimidine analogs such as 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine (CAS 84955-31-7) or 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which are not recognized impurities of Tofacitinib. The defined CAS registry (1192711-88-8) and purity specification (typically 95%+) ensure it meets the identity and purity requirements for analytical method validation and batch release testing.

Tofacitinib impurity standard
Head-to-head
Designated Tofacitinib Impurity 82; supplied with CoA for ANDA-supporting documentation
Regulatory impurity identity requires this exact CAS; generic analogs not substitutable
HPLC, LC-MS impurity profiling context
Pharmaceutical Quality Control Reference Standard Impurity Profiling

C2 Chlorine in Antiviral SAR

SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives reveals that the presence of a chlorine atom at the C2 position significantly modulates antiviral activity. Specifically, compounds bearing a chlorine or methyl group at C2 exhibit distinct activity profiles against Bovine Viral Diarrhea Virus (BVDV) compared to those with a hydrogen atom or trichloromethyl group at the same position [1]. This class-level inference highlights that the 2-chloro substituent is not an inert placeholder but a critical determinant of biological activity, differentiating it from the unsubstituted (C2-H) analog. Modifying this position alters the compound's electronic properties and binding conformation, which can compromise efficacy in antiviral screening programs.

C2 chlorine in antiviral SAR
Class-level inference
C2-Cl and C2-CH3 derivatives show distinct anti-BVDV activity classes vs. C2-H and C2-CCl3 analogs
Context-dependent SAR: C2 substituent identity may shift antiviral screening outcomes
Quantified IC50 data not available in source abstract; data to verify
Antiviral BVDV Structure-Activity Relationship

High-Value Applications


Kinase Lead Optimization (BTK/TEC)

Utilize this scaffold as a core template for designing reversible, non-covalent BTK inhibitors. The 4-amino group engages the kinase hinge region, while the 2-chloro handle allows for introduction of diverse solubilizing or selectivity-conferring groups via SNAr chemistry [1]. This approach aims to circumvent the narrow selectivity and hERG liabilities associated with covalent inhibitors like Ibrutinib [2].

Impurity Profiling & Quality Control

Employ this compound as a certified reference standard (Tofacitinib Impurity 82) for HPLC method development, validation, and routine quality control testing of Tofacitinib drug substance and drug product. The material's defined purity and regulatory-compliant documentation are essential for ANDA filings and batch release [3].

MCHR2 Chemical Probe Development

Leverage the compound's high affinity (IC50 = 1 nM) and 500-fold selectivity for MCHR2 over dopamine D2 receptors to develop a selective chemical probe [4]. This enables dissection of MCHR2 signaling pathways in metabolic and feeding behavior studies without confounding off-target effects on the dopaminergic system.

Regioselective Library Synthesis

Use this building block to rapidly generate diverse libraries of pyrrolo[2,3-d]pyrimidines. The orthogonal reactivity of the C2 chlorine and C4 amine allows for sequential functionalization, minimizing protecting group manipulations and enabling high-throughput parallel synthesis of kinase-focused compound collections [5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Hinge-binding 4-amino scaffold with C2 derivatization handle
BTK/TEC selectivity profile and kinome-wide off-target review
Pharmaceutical impurity profiling
Certified Tofacitinib Impurity 82 identity and purity documentation
HPLC method validation and ANDA-supporting batch release
MCHR2 chemical probe development
Reported 500-fold MCHR2 selectivity over D2 receptor
CNS off-target counter-screening and MCHR2 pathway-response assays
Regioselective library synthesis
Orthogonal C2-Cl and C4-NH2 reactivity for sequential functionalization
Parallel synthesis throughput and protecting-group minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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